molecular formula C18H21ClF3N5O3S B2536177 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine CAS No. 2097933-79-2

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine

Cat. No.: B2536177
CAS No.: 2097933-79-2
M. Wt: 479.9
InChI Key: AEDDKZKFJSNHIE-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine is a highly specialized compound with significant applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The complexity of its structure hints at its versatile chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine typically involves multiple steps, including the preparation of intermediate compounds which are then assembled through various chemical reactions. Common synthetic routes might include the nucleophilic substitution of a piperazine derivative with a halogenated pyridine derivative, followed by sulfonylation with a 1,2-oxazole sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely be optimized for yield and purity, using large-scale chemical reactors and controlled conditions to ensure consistent product quality. Techniques such as continuous flow chemistry might be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine can undergo a variety of chemical reactions, including:

  • Oxidation: : The compound can be oxidized under specific conditions, potentially altering its functional groups or overall structure.

  • Reduction: : Reduction reactions might be used to modify certain functional groups within the compound.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorinated pyridine and piperazine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or reducing agents like lithium aluminium hydride. Solvents such as dichloromethane or dimethyl sulfoxide are typically used to dissolve the compound and facilitate reactions.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions could produce derivatives with modified pyridine or piperazine rings.

Scientific Research Applications

Chemistry

In chemistry, 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine serves as a precursor or intermediate in the synthesis of more complex molecules, useful in material science and organometallic chemistry.

Biology

Biologically, this compound is studied for its interactions with various biological targets, which might make it a candidate for developing new pharmaceuticals or as a biochemical probe in research.

Medicine

In medicine, the compound’s unique structure and reactivity make it a potential candidate for drug discovery, particularly in targeting specific receptors or enzymes involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with desirable physical and chemical properties, such as coatings or polymers.

Mechanism of Action

The mechanism by which 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, where the compound binds and modulates their activity. Pathways involved in its mechanism of action may encompass signaling cascades relevant to its application in medicinal chemistry.

Comparison with Similar Compounds

Unique Properties

Compared to similar compounds, 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine stands out due to its distinct combination of functional groups, which confer unique chemical reactivity and biological activity.

List of Similar Compounds

  • 1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine

  • 1-[3-Chloro-5-(difluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine

  • 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-thiazole-4-sulfonyl)piperidin-4-yl]piperazine

Each of these compounds, while similar in structure, has distinct properties that make them useful in different contexts.

Biological Activity

The compound 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and an oxazole sulfonamide moiety, which are known to enhance biological activity. The presence of these functional groups may contribute to its interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study highlighted the effectiveness of 1,3,4-oxadiazole derivatives , which are often included in similar frameworks, against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound Target Organism Minimum Inhibitory Concentration (MIC)
1-[3-Chloro...]S. aureus< 10 µM
1-[3-Chloro...]E. coli< 20 µM

2. Anti-inflammatory Activity

The compound's structure suggests potential as a COX-II inhibitor. Similar compounds have shown promising results in reducing inflammation without significant ulcerogenic effects . This could be particularly relevant for treating conditions like arthritis or cardiovascular diseases.

Study Inhibitor IC50 (µM) Selectivity Index
Eren et al. (2023)PYZ160.5210.73
Hwang et al.PYZ17Not specifiedNot specified

3. Anticancer Activity

Preliminary studies suggest that the compound may have anticancer properties, similar to other piperazine derivatives which have been reported to inhibit cell proliferation in various cancer cell lines . The trifluoromethyl group is known to enhance the potency of anticancer agents by improving their pharmacokinetic profiles.

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of piperazine derivatives revealed that compounds with oxazole and trifluoromethyl functionalities exhibited superior activity against resistant strains of bacteria compared to standard antibiotics . This highlights the potential of This compound as a candidate for further development.

Case Study: Inhibition of COX Enzymes

A study focusing on COX-II inhibitors demonstrated that modifications in the piperazine structure can lead to significant anti-inflammatory effects while maintaining selectivity over COX-I enzymes . This suggests that our compound could be optimized for therapeutic use in inflammatory diseases.

Properties

IUPAC Name

4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClF3N5O3S/c19-16-9-13(18(20,21)22)10-23-17(16)26-7-5-25(6-8-26)14-1-3-27(4-2-14)31(28,29)15-11-24-30-12-15/h9-12,14H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDDKZKFJSNHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CON=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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